1-Chloro-2,3-bis(2-methoxyethoxy)-N,N-dimethylallylamine hydrochloride
Description
Systematic IUPAC Nomenclature
The systematic IUPAC name of this compound is derived from its structural features. The parent chain is a prop-2-en-1-amine (allylamine) backbone, substituted with chlorine and two 2-methoxyethoxy groups. The amine nitrogen is dimethylated, and the compound exists as a hydrochloride salt. Following IUPAC priority rules, the name is constructed as follows:
- Parent structure : The allylamine backbone (prop-2-en-1-amine) forms the base, with the double bond between carbons 2 and 3.
- Substituents :
- A chlorine atom at position 1.
- Two 2-methoxyethoxy groups (-OCH2CH2OCH3) at positions 2 and 3.
- Dimethyl groups (-N(CH3)2) on the amine nitrogen.
- Salt designation : The hydrochloride salt is indicated by appending "hydrochloride" to the name.
The full systematic name is:
1-chloro-N,N-dimethyl-2,3-bis(2-methoxyethoxy)prop-2-en-1-amine hydrochloride .
| Property | Value |
|---|---|
| Molecular formula | C₁₃H₂₇Cl₂NO₄ |
| Molecular weight | 304.21 g/mol |
| CAS Registry Number | 80879-59-0 |
Alternative Chemical Designations
This compound is recognized by several synonyms and identifiers:
- Chemical Abstracts Service (CAS) number : 80879-59-0 .
- Common abbreviations : Due to its complex structure, systematic shorthand notations are rare. However, it may be informally referenced as "dimethylallylamine chloromethoxyethoxy derivative hydrochloride" in synthetic chemistry contexts.
- Historical designations : Early literature occasionally refers to similar allylamine derivatives by functional group positions, such as "1-chloro-2,3-di(2-methoxyethoxy)-N,N-dimethylallylamine HCl" .
The compound lacks widely adopted trivial names or commercial brand designations, reflecting its specialized use in research rather than industrial applications.
Structural Relationship to Allylamine Derivatives
Allylamines are a class of organic compounds characterized by an allyl group (-CH2-CH=CH2) bonded to an amine. This compound belongs to a subset of N,N-dimethylallylamine derivatives modified with ether-linked methoxyethoxy groups and a chlorine atom. Key structural comparisons include:
Core allylamine framework :
- The prop-2-en-1-amine backbone is shared with antifungal agents like terbinafine and naftifine, which inhibit squalene epoxidase in fungi .
- Unlike simpler allylamines (e.g., N,N-dimethylallylamine, C₅H₁₁N) , this derivative features bulky substituents that alter its steric and electronic properties.
Substituent effects :
- The 2-methoxyethoxy groups enhance solubility in polar aprotic solvents compared to unsubstituted allylamines. This is attributed to the ether oxygen atoms, which facilitate hydrogen bonding .
- The chlorine atom at position 1 introduces electrophilic character, potentially influencing reactivity in nucleophilic substitution or elimination reactions.
Synthetic relevance :
Biological implications :
- While not directly studied in the provided sources, structural analogs suggest potential bioactivity. For instance, antifungal allylamines rely on lipophilic substituents for membrane penetration . The methoxyethoxy groups here may balance lipophilicity and water solubility, a critical determinant of pharmacokinetics.
Properties
CAS No. |
80879-59-0 |
|---|---|
Molecular Formula |
C11H23Cl2NO4 |
Molecular Weight |
304.21 g/mol |
IUPAC Name |
(E)-1-chloro-2,3-bis(2-methoxyethoxy)-N,N-dimethylprop-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C11H22ClNO4.ClH/c1-13(2)11(12)10(17-8-6-15-4)9-16-7-5-14-3;/h9,11H,5-8H2,1-4H3;1H/b10-9+; |
InChI Key |
MZBSYGFDAQWSNX-RRABGKBLSA-N |
Isomeric SMILES |
CN(C)C(/C(=C\OCCOC)/OCCOC)Cl.Cl |
Canonical SMILES |
CN(C)C(C(=COCCOC)OCCOC)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Solvents
- N,N-Dimethylallylamine is the primary amine substrate.
- 1,2-Ethylene dichloride or similar halohydrocarbon solvents are preferred due to their good solubility for reactants and relatively low toxicity.
- Other solvents such as ethers (e.g., tetrahydrofuran), sulfoxides (e.g., dimethyl sulfoxide), and amides (e.g., dimethylformamide) can be used depending on reaction conditions and scale.
Reaction Conditions
- The reaction is conducted under anhydrous conditions to prevent hydrolysis and side reactions.
- Temperature control is critical, with optimal chlorination temperatures ranging from -5 to 35 °C, preferably around 0 to 20 °C.
- Dry hydrogen chloride gas is first introduced to acidify the amine, reaching a pH of approximately 2, indicated by the disappearance of white smoke (HCl gas reacting).
- Chlorine gas is then fed slowly to the reaction mixture until a light yellow color appears, signaling the chlorination endpoint.
- The endpoint is confirmed by the color stability of a 0.1 N potassium permanganate (KMnO4) solution added to a sample of the reaction mixture.
Workup and Isolation
- After chlorination, the reaction mixture is warmed to about 50 °C and stirred for an additional 30 minutes to 1 hour to complete the reaction.
- Excess chlorine and hydrogen chloride gases are removed by gradual heating and reflux.
- Water is added to the reaction mixture to induce phase separation.
- The aqueous layer containing the hydrochloride salt is neutralized with sodium hydroxide solution to pH ≥ 9 to liberate the free amine if desired or to isolate the hydrochloride salt by phase separation.
- The organic solvent can be recovered and recycled without further treatment.
Yields and Purity
- Yields of the hydrochloride salt typically range from 90% to 95% under optimized conditions.
- Purity of the isolated hydrochloride salt is generally above 94%, with dissociation restraint content (a measure of purity) around 97% in the best cases.
- Lower yields and purity are observed if the reaction is conducted without strict temperature control or in the presence of moisture.
Representative Experimental Data
| Parameter | Condition/Value | Notes |
|---|---|---|
| Starting amine | N,N-Dimethylallylamine (20 g, 0.2 mol) | Purity ~86% |
| Solvent | 1,2-Ethylene dichloride (100 g) | Preferred solvent |
| Temperature (HCl addition) | -2 to 4 °C | To avoid side reactions |
| pH at acidification endpoint | ~2 | White smoke disappearance |
| Chlorine gas addition temp | < 20 °C | Controlled to avoid overchlorination |
| Chlorination endpoint | Light yellow color, KMnO4 stable | Indicates completion |
| Post-reaction warming | 50 °C for 30-60 min | Ensures reaction completion |
| Yield (hydrochloride salt) | 92.7% | High yield under optimized conditions |
| Purity (dissociation restraint) | 97.05% | High purity product |
Comparative Analysis of Preparation Methods
| Method Variant | Solvent Used | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Method A (Preferred) | 1,2-Ethylene dichloride | 92.7 | 97.05 | Anhydrous, controlled temp, high yield |
| Method B (Alternative solvent) | 1,2-Ethylene dichloride | 94.5 | 94.21 | Slightly different solvent recovery |
| Reference Example 1 | Concentrated HCl + N,N-dimethylallylamine | 67.9 | 75.1 | Lower yield and purity, no solvent recycling |
| Reference Example 2 (Scale-up) | Carbon tetrachloride solution | 81.4 | 86.28 | Industrial scale, moderate yield |
Key Research Findings and Notes
- The use of dry hydrogen chloride gas for acidification prior to chlorination is essential for forming the stable hydrochloride salt and controlling the reaction pH.
- Chlorination must be carefully controlled to avoid overchlorination or decomposition of the allylamine.
- The choice of solvent significantly affects solubility, reaction rate, and product isolation. Halohydrocarbon solvents like 1,2-ethylene dichloride are preferred for their balance of solubility and ease of recovery.
- The reaction is sensitive to moisture; anhydrous conditions improve yield and purity.
- The hydrochloride salt formed is more stable and easier to handle than the free amine.
- Industrial scale-up requires careful temperature and gas feed control to maintain product quality.
Chemical Reactions Analysis
1-Chloro-2,3-bis(2-methoxyethoxy)-N,N-dimethylallylamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloro group in the compound can be substituted with other nucleophiles, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-2,3-bis(2-methoxyethoxy)-N,N-dimethylallylamine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be used in studies related to its biological activity and potential therapeutic applications.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Chloro-2,3-bis(2-methoxyethoxy)-N,N-dimethylallylamine hydrochloride involves its interaction with specific molecular targets. The chloro group and the dimethylallylamine moiety play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various effects at the molecular level.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s uniqueness lies in its bis(2-methoxyethoxy) substituents, which distinguish it from other chlorinated amines. Below is a comparative analysis with structurally related compounds:
Table 1: Comparative Analysis of Structural Features
Functional Differences and Implications
Substituent Effects on Solubility and Reactivity: The bis(2-methoxyethoxy) groups in the target compound enhance hydrophilicity compared to simpler chloroethylamines (e.g., 2-(N,N-Diethylamino)ethyl chloride hydrochloride) . This may improve solubility in polar solvents, facilitating reactions in aqueous media. In contrast, AFBOBETIN hydrochloride’s methoxyethoxyethoxy chain provides even greater polarity, critical for blood-brain barrier penetration in Alzheimer’s diagnostics .
Chlorine Reactivity :
- The allylic chloro group in the target compound is more reactive toward nucleophilic substitution than the chloroethyl group in N-(2-chloroethyl)-N-(3-hydroxypropyl)-amine hydrochloride, which is stabilized by adjacent ethyl groups .
Applications: While cartap hydrochloride (a pesticide) shares the dimethylamine backbone, its thiol and cyanate groups enable insecticidal activity via neurotoxicity .
Research Findings and Data
Stability and Handling
- The bis(2-methoxyethoxy) groups may reduce hygroscopicity compared to hydroxypropyl-containing analogs (e.g., N-(3-hydroxypropyl) derivatives), improving shelf stability .
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